1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

Description

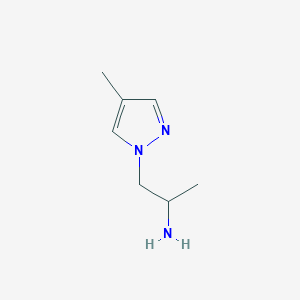

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylpyrazol-1-yl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6-3-9-10(4-6)5-7(2)8/h3-4,7H,5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVGQYPGYSFDRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287264 |

Source

|

| Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006483-34-6 |

Source

|

| Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006483-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,4-Dimethyl-1H-pyrazole-1-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, a novel pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of the core 4-methyl-1H-pyrazole ring, followed by N-alkylation to introduce the propyl ketone side chain, and culminating in a reductive amination to yield the target primary amine. Detailed experimental protocols are provided for each step, along with a summary of expected quantitative data and visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is strategically designed in a convergent manner. The core heterocyclic scaffold, 4-methyl-1H-pyrazole, is first constructed. Subsequently, the propan-2-amine side chain is introduced at the N1 position of the pyrazole ring through a two-step sequence involving N-alkylation with a suitable three-carbon electrophile, followed by conversion of the resulting ketone to the desired amine.

Experimental Protocols

Step 1: Synthesis of 4-methyl-1H-pyrazole

The synthesis of the 4-methyl-1H-pyrazole core can be achieved through the condensation of hydrazine with a suitable β-dicarbonyl equivalent. A common and effective precursor is 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde.

Protocol:

-

To a stirred solution of hydrazine sulfate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water dropwise at 0-5 °C.

-

After the addition is complete, add 1,1,3,3-tetramethoxypropane (1.0 eq) to the reaction mixture.

-

Warm the mixture to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford 4-methyl-1H-pyrazole.

Step 2: Synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one

N-alkylation of the synthesized 4-methyl-1H-pyrazole with 1-chloropropan-2-one in the presence of a base yields the key ketone intermediate. The regioselectivity of this reaction is crucial, and typically, alkylation at the less sterically hindered nitrogen is favored.

Protocol:

-

To a solution of 4-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 1-chloropropan-2-one (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one.

-

Purify the product by column chromatography on silica gel.

Step 3: Synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

The final step involves the conversion of the ketone intermediate to the target primary amine via reductive amination. This one-pot reaction typically involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ.

Protocol:

-

Dissolve 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add an ammonia source, such as ammonium acetate (5-10 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (1.5-2.0 eq), portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction by TLC until the starting ketone is consumed.

-

Quench the reaction by the slow addition of water.

-

Make the solution basic by adding a concentrated aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amine by column chromatography or distillation under reduced pressure to yield 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine.

Table 1: Summary of Reactants and Products

| Step | Starting Material(s) | Reagents | Product |

| 1 | Hydrazine, 1,1,3,3-Tetramethoxypropane | NaOH, H₂O | 4-methyl-1H-pyrazole |

| 2 | 4-methyl-1H-pyrazole, 1-chloropropan-2-one | K₂CO₃, Acetone | 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one |

| 3 | 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one | NH₄OAc, NaBH₄, Methanol | 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine |

Table 2: Expected Yields and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| 4-methyl-1H-pyrazole | C₄H₆N₂ | 82.11 | 70-85 | Colorless to pale yellow liquid |

| 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one | C₇H₁₀N₂O | 138.17 | 65-80 | Pale yellow oil or low melting solid |

| 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine | C₇H₁₃N₃ | 139.20 | 50-70 | Colorless to pale yellow oil |

Visualization of Key Processes

The following diagrams illustrate the logical relationships within the synthetic pathway.

This technical guide outlines a robust and logical synthetic pathway to 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. The provided protocols are based on well-established chemical transformations and can be adapted and optimized by researchers in a laboratory setting. The successful synthesis of this and similar novel pyrazole derivatives holds promise for the development of new therapeutic agents.

An In-depth Technical Guide to the Chemical Properties of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles its known fundamental properties and presents a putative synthesis pathway derived from established methodologies for analogous pyrazole derivatives. Furthermore, it outlines detailed, generalized experimental protocols for its synthesis, characterization, and the determination of its key physicochemical properties. The potential biological significance of this compound is discussed in the context of the known activities of structurally related pyrazole-containing amines. This guide serves as a foundational resource for researchers initiating studies on this compound, providing a framework for its synthesis and systematic evaluation.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of an amine functional group can further enhance the pharmacological profile of these molecules, influencing their solubility, basicity, and ability to interact with biological targets. 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine belongs to this promising class of compounds. This guide aims to consolidate the available information and provide a predictive framework for its chemical and biological characterization.

Chemical and Physical Properties

| Property | Value / Expected Range | Source / Rationale |

| IUPAC Name | 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine | Standard nomenclature |

| CAS Number | 1006483-34-6 | Commercial supplier |

| Molecular Formula | C₇H₁₃N₃ | Calculated |

| Molecular Weight | 139.20 g/mol | Calculated |

| Physical State | Expected to be a liquid or low-melting solid at room temperature. | Based on similar low molecular weight amines.[1] |

| Melting Point | Data not available. | - |

| Boiling Point | Expected to be in the range of 180-220 °C. | Primary amines exhibit hydrogen bonding, leading to higher boiling points than alkanes of similar molecular weight.[2][3][4] |

| pKa (of the conjugate acid) | Expected to be in the range of 9-10. | Typical range for primary alkylamines. |

| Solubility | Expected to be soluble in water and polar organic solvents. | The presence of the amine group allows for hydrogen bonding with water.[1][2] |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be low to moderate. | Indicating a degree of lipophilicity. |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is not published. However, a plausible synthetic route can be proposed based on established methods for the N-alkylation of pyrazoles and subsequent functional group transformations.

Proposed Synthesis Pathway

A common and effective method for the synthesis of N-substituted pyrazoles involves the reaction of a pyrazole with an appropriate electrophile. A potential two-step synthesis for the target compound is outlined below.

Step 1: N-Alkylation of 4-methylpyrazole with 1-chloropropan-2-one

This step involves the nucleophilic attack of the pyrazole nitrogen onto the electrophilic carbon of 1-chloropropan-2-one.

-

Reactants: 4-methylpyrazole, 1-chloropropan-2-one, a suitable base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Reaction: The base deprotonates the pyrazole, increasing its nucleophilicity. The resulting pyrazolate anion then displaces the chloride from 1-chloropropan-2-one to form 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one.

-

Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification can be achieved by column chromatography.

Step 2: Reductive Amination of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one

The ketone intermediate is converted to the desired primary amine via reductive amination.

-

Reactants: 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one, a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol), and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

-

Reaction: The ketone reacts with ammonia to form an imine intermediate in situ, which is then reduced by the hydride reagent to yield the primary amine.

-

Work-up: The reaction is quenched, and the pH is adjusted to be basic. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product can be purified by distillation under reduced pressure or by column chromatography.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

General Protocol for Physicochemical Property Determination

-

Melting Point: Determined using a calibrated melting point apparatus. A small, dry sample is packed into a capillary tube and heated slowly. The range from the appearance of the first liquid drop to complete liquefaction is recorded.

-

Boiling Point: Determined by distillation at atmospheric pressure. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded. For small quantities, micro-boiling point determination can be used.

-

pKa: Determined by potentiometric titration. A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Solubility: Determined by adding increasing amounts of the compound to a fixed volume of solvent (e.g., water, ethanol, dichloromethane) at a constant temperature with stirring. The point at which no more solute dissolves is the saturation point, and the solubility is expressed in g/L or mol/L.

Spectroscopic Characterization

The identity and purity of the synthesized 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine should be confirmed by standard spectroscopic methods. The expected spectral data are outlined below.

| Technique | Expected Features |

| ¹H NMR | - Signals for the pyrazole ring protons. - A singlet for the methyl group on the pyrazole ring. - Signals for the propan-2-amine side chain, including a doublet for the methyl group, a multiplet for the methine proton, and two diastereotopic protons for the methylene group. - A broad singlet for the amine protons (exchangeable with D₂O). |

| ¹³C NMR | - Resonances corresponding to the carbon atoms of the pyrazole ring. - A signal for the methyl carbon on the pyrazole ring. - Signals for the three carbons of the propan-2-amine side chain. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹). - C-H stretching vibrations for the alkyl groups. - C=N and C=C stretching vibrations characteristic of the pyrazole ring. - N-H bending vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, likely involving the loss of the amine group and fragmentation of the side chain. |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs.[5][6][7][8] Many pyrazole derivatives exhibit significant anti-inflammatory, analgesic, and antimicrobial activities.[5][6][7][8]

The anti-inflammatory effects of some pyrazole compounds are mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. It is plausible that 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine could modulate similar pathways.

Potential Signaling Pathway Involvement

The diagram below illustrates a generalized inflammatory signaling pathway that could potentially be modulated by a pyrazole-containing compound.

Caption: Hypothesized modulation of the NF-κB pathway.

Conclusion

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is a compound with potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its systematic characterization. The outlined experimental protocols and discussion of potential biological activities are intended to facilitate future research and drug development efforts centered on this and related pyrazole derivatives. Further experimental validation is necessary to confirm the predicted properties and biological activities.

References

- 1. embibe.com [embibe.com]

- 2. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Structure of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a putative synthetic pathway and predicted spectroscopic characteristics based on established chemical principles and data from analogous structures. This guide serves as a foundational resource for researchers involved in the synthesis, characterization, and application of novel pyrazole-containing compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The title compound, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine (Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20 g/mol ), incorporates a 4-methylpyrazole moiety linked to a propan-2-amine backbone.[1] Understanding the precise molecular architecture and spectroscopic properties of this compound is crucial for its potential development as a therapeutic agent or as a scaffold for further chemical modification. This guide details the probable synthetic route and the expected outcomes from key analytical techniques used for its structural confirmation.

Proposed Synthesis

A plausible and efficient method for the synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine involves a multi-step process, as outlined below. This proposed pathway is based on well-established reactions in heterocyclic chemistry.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one.

-

To a solution of 4-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (1.5 eq).

-

To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one, which can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to Yield 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine.

-

Dissolve the 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Quench the reaction by the careful addition of dilute hydrochloric acid.

-

Basify the solution with aqueous sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the final compound.

Structural Elucidation Data

The following tables summarize the predicted quantitative data from various spectroscopic techniques essential for the structural elucidation of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | s | 1H | H-5 (pyrazole ring) |

| ~7.20 | s | 1H | H-3 (pyrazole ring) |

| ~4.00 | dd | 1H | N-CH₂ (diastereotopic) |

| ~3.85 | dd | 1H | N-CH₂ (diastereotopic) |

| ~3.30 | m | 1H | CH-NH₂ |

| ~2.05 | s | 3H | pyrazole-CH₃ |

| ~1.50 | br s | 2H | NH₂ |

| ~1.15 | d | 3H | CH-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~138.0 | C-5 (pyrazole ring) |

| ~128.0 | C-3 (pyrazole ring) |

| ~118.0 | C-4 (pyrazole ring) |

| ~55.0 | N-CH₂ |

| ~48.0 | CH-NH₂ |

| ~22.0 | CH-CH₃ |

| ~9.0 | pyrazole-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1520 | Medium | C=C stretch (pyrazole ring) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| ~1100 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 139 | [M]⁺ (Molecular Ion) |

| 124 | [M - CH₃]⁺ |

| 96 | [M - C₃H₇N]⁺ |

| 82 | [4-methylpyrazole]⁺ |

| 44 | [CH(NH₂)CH₃]⁺ |

Experimental Protocols for Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data are outlined below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Record the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

-

¹³C NMR Acquisition: Record the spectrum on the same instrument at 100 MHz. Use a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

-

Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.

-

Analysis: Record the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Conclusion

This technical guide has detailed the structural elucidation of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine through a proposed synthetic route and predicted spectroscopic data. The outlined experimental protocols provide a clear framework for the synthesis and characterization of this and related pyrazole derivatives. The provided information is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into the properties and potential applications of this class of compounds. The combination of NMR, IR, and mass spectrometry, as described, will be essential for the unambiguous confirmation of its molecular structure.

References

Biological Activity of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is a molecule belonging to the pyrazole class of compounds. Pyrazole and its derivatives are recognized for their wide range of pharmacological activities and are integral to the development of numerous therapeutic agents.[1][2] This guide aims to provide a comprehensive overview of the known biological activities of this specific compound. However, a thorough review of scientific literature and databases indicates that specific biological activity data for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is not publicly available at this time.

Therefore, this document will provide a broader context by summarizing the well-documented biological activities of the pyrazole scaffold, which may offer insights into the potential therapeutic applications of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and guide future research.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] This structural motif is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions.[1] The versatility of the pyrazole core allows for the synthesis of a diverse library of compounds with a wide spectrum of biological activities.[4][5]

Established Biological Activities of Pyrazole Derivatives:

Pyrazole-based compounds have been extensively investigated and have shown efficacy in a multitude of therapeutic areas:

-

Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory effects.[4] Some have been shown to inhibit key inflammatory mediators such as TNF-α and IL-6.[4] The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2), features a pyrazole core.[1]

-

Anticancer Activity: The pyrazole scaffold is present in several anticancer agents.[2][4] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases like EGFR and tubulin polymerization.[2][6][7] Some derivatives have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, renal cancer, and non-small cell lung cancer.[4]

-

Antimicrobial Activity: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[1][8] They have shown activity against both Gram-positive and Gram-negative bacteria.[8]

-

Neuroprotective and Neurological Activity: The pyrazole core is found in compounds targeting the central nervous system. For instance, some derivatives act as monoamine oxidase B (MAO-B) inhibitors, which is relevant for the treatment of neurodegenerative diseases like Parkinson's disease.[4] Additionally, certain pyrazole derivatives have been developed as σ1 receptor antagonists for the potential treatment of neuropathic pain.[9]

-

Other Activities: The therapeutic potential of pyrazole derivatives extends to a variety of other conditions, including diabetes, leishmaniasis, and viral infections like HIV.[2][10]

Future Directions for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine Research

Given the absence of specific data for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, the following experimental workflow is proposed for future investigation into its biological activities.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 6. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Probing the Neuromodulatory Potential: A Technical Guide to the Mechanism of Action of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the probable mechanism of action for the novel compound, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. While direct experimental data on this specific molecule is not extensively available in current literature, a comprehensive analysis of structurally related pyrazole derivatives strongly indicates its role as a monoamine oxidase (MAO) inhibitor. This document will explore the enzymatic function of MAO, the established inhibitory activity of the pyrazole scaffold, and the downstream neurochemical consequences of this inhibition. Detailed experimental protocols for assessing MAO inhibition are provided, alongside a compilation of quantitative data from analogous compounds to serve as a benchmark for future studies.

Introduction: The Pyrazole Scaffold in Neuropharmacology

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, numerous pyrazole and its dihydro-derivative, pyrazoline, have been identified as potent inhibitors of monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters.[1][3] The structural characteristics of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, featuring a substituted pyrazole ring linked to a propan-2-amine moiety, align with the known pharmacophores for MAO inhibition.

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane and exist in two isoforms, MAO-A and MAO-B.[4] These enzymes play a critical role in regulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain and peripheral tissues.[1] Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][4]

Postulated Mechanism of Action: Inhibition of Monoamine Oxidase

Based on extensive structure-activity relationship (SAR) studies of pyrazole derivatives, the proposed primary mechanism of action for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is the inhibition of monoamine oxidase.[2][5]

Enzymatic Target: Monoamine Oxidase (MAO)

MAO-A and MAO-B exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is a key strategy in treating depression.[6] MAO-B, on the other hand, has a higher affinity for dopamine and phenylethylamine, and its selective inhibitors are utilized in the management of Parkinson's disease to preserve striatal dopamine levels.[6]

Molecular Interaction and Signaling Pathway

The pyrazole moiety is believed to interact with the active site of the MAO enzyme. The nitrogen atoms of the pyrazole ring are crucial for binding. The inhibition can be either reversible or irreversible, and competitive or non-competitive, depending on the specific substitutions on the pyrazole core.[7] By inhibiting MAO, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine would prevent the oxidative deamination of monoamine neurotransmitters. This leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft upon neuronal firing. The elevated levels of neurotransmitters can then potentiate downstream signaling pathways, leading to the observed pharmacological effects, such as antidepressant or neuroprotective actions.[8]

Quantitative Data for Structurally Related Pyrazole Derivatives

While specific quantitative data for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is not available, the following table summarizes the MAO inhibitory activity of various pyrazole and pyrazoline derivatives from the literature to provide a comparative context.

| Compound Class | Derivative | Target | Activity (Ki/IC50) | Reference |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole | Various Derivatives | MAO-A | Ki: 4 - 27 nM | [9][10] |

| MAO-B | Ki: 1.5 - 50 nM | [9][10] | ||

| 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol | Compound 7 | hMAO-A | Ki: 0.06 µM | [6] |

| Compound 4 | hMAO-B | Ki: 0.35 µM | [6] | |

| Pyridazinobenzylpiperidine | Compound S5 | MAO-B | IC50: 0.203 µM | [11] |

| Compound S15 | MAO-A | IC50: 3.691 µM | [11] |

Experimental Protocols

The following section details a generalized protocol for determining the in vitro inhibitory activity of a test compound against MAO-A and MAO-B.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)

This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Substrate: p-Tyramine (for both MAO-A and MAO-B) or Kynuramine[4][12]

-

Fluorescent Probe: Amplex® Red reagent

-

Horseradish Peroxidase (HRP)

-

Test Compound: 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

-

Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[12]

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer to achieve a range of final assay concentrations.

-

Reagent Preparation: Prepare a working solution of the fluorescent probe and HRP in the assay buffer.

-

Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the test compound dilutions or reference inhibitors. Include a vehicle control (solvent only) and a no-enzyme control. c. Add the MAO-A or MAO-B enzyme to all wells except the no-enzyme control. d. Pre-incubate the plate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.[13] e. Initiate the reaction by adding the substrate (p-tyramine or kynuramine) and the Amplex® Red/HRP working solution to all wells.

-

Data Acquisition: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm) at multiple time points or as an endpoint reading.[12]

-

Data Analysis: a. Subtract the background fluorescence from the no-enzyme control wells. b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The available evidence from the broader class of pyrazole derivatives strongly supports the hypothesis that 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine functions as a monoamine oxidase inhibitor. Its structural features are consistent with those of known MAOIs. Future research should focus on empirically validating this proposed mechanism of action through in vitro enzymatic assays to determine its potency (IC₅₀/Ki) and selectivity for MAO-A versus MAO-B. Further studies could also explore its in vivo efficacy in relevant animal models of depression or neurodegenerative diseases to establish its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a solid foundation for these subsequent investigations.

References

- 1. The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of selective human MAO inhibitory activities of some novel pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Putative Compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: Synthesis, and Biological Potential Based on Analogues

Disclaimer: Extensive searches of public domain scientific literature and chemical databases did not yield specific information regarding the discovery, history, or biological characterization of the compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine . Therefore, this document provides a comprehensive guide based on the well-established chemistry and pharmacology of the pyrazole class of compounds, to which it belongs. The experimental protocols and potential biological activities described herein are extrapolated from structurally related analogues and should be considered predictive.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. First described by Ludwig Knorr in 1883, pyrazole derivatives have since been developed into a multitude of clinically significant drugs.[1][2] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a privileged scaffold in drug design.[3][4] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib, the anticancer drug crizotinib, and the analgesic dipyrone, highlighting the therapeutic versatility of this chemical class.[3][5][6]

Proposed Synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

The synthesis of the title compound can be envisioned through a two-stage process: first, the construction of the 4-methylpyrazole core, followed by the introduction of the 2-aminopropyl side chain at the N1 position.

A common and regioselective method for the synthesis of substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[7] For 4-methylpyrazole, a suitable starting material is 2-methylmalondialdehyde or a synthetic equivalent.

Experimental Protocol:

-

Materials: 2-methylmalondialdehyde, hydrazine hydrate, ethanol, hydrochloric acid, sodium bicarbonate.

-

Procedure:

-

To a solution of 2-methylmalondialdehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-1H-pyrazole.

-

Purify the crude product by column chromatography on silica gel.

-

The introduction of the 1-aminopropan-2-yl moiety can be achieved via N-alkylation of 4-methyl-1H-pyrazole with a suitable electrophile, followed by conversion to the primary amine. A robust method involves the use of 1-chloropropan-2-one followed by reductive amination.

Experimental Protocol:

-

Materials: 4-methyl-1H-pyrazole, 1-chloropropan-2-one, sodium hydride, anhydrous N,N-dimethylformamide (DMF), ammonium acetate, sodium cyanoborohydride, methanol.

-

Procedure:

-

N-alkylation: To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of 4-methyl-1H-pyrazole (1.0 eq) in DMF dropwise at 0 °C. Stir the mixture for 30 minutes.

-

Add 1-chloropropan-2-one (1.0 eq) dropwise and allow the reaction to proceed at room temperature for 12 hours.

-

Quench the reaction with water and extract the product, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one, with diethyl ether. Dry and concentrate the organic phase.

-

Reductive Amination: Dissolve the crude ketone in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the mixture with 2M HCl and wash with diethyl ether to remove unreacted ketone.

-

Basify the aqueous layer with 2M NaOH and extract the product, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, with dichloromethane.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

-

Potential Biological Activities and Quantitative Data from Analogues

While no biological data exists for the title compound, the pyrazole scaffold is a well-known pharmacophore. Structurally related compounds exhibit a wide range of activities, including kinase inhibition, anticancer, and anti-inflammatory effects. The N-aminoalkyl substituent may influence receptor binding and pharmacokinetic properties.

Many pyrazole derivatives are potent kinase inhibitors, targeting enzymes involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.

| Compound Class | Target Kinase | IC50 | Reference |

| Pyrazolyl Benzimidazole | Aurora A | 28.9 nM | [8] |

| Pyrazolyl Benzimidazole | Aurora B | 2.2 nM | [8] |

| Pyrazole-based Inhibitor | Chk2 | 17.9 nM | [8] |

| Pyrazole Derivative | EGFR | 0.26 µM | [9] |

| Pyrazole Derivative | HER-2 | 0.20 µM | [9] |

The antiproliferative effects of pyrazole derivatives have been demonstrated across various cancer cell lines.

| Compound Class | Cell Line | GI50 / IC50 | Reference |

| Pyrazole-linked Molecule | HL60 (Leukemia) | 14-18 µM | [9] |

| Trisubstituted Pyrazole | MCF-7 (Breast) | 26 µM | [9] |

| Pyrazolyl Benzimidazole | A549 (Lung) | 0.487 µM | [8] |

| 5-Aminopyrazole Derivative | HCT-116 (Colon) | 3.18 µM | [6] |

| S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazole | MCF-7 (Breast) | 15.54 µM | [1] |

Pyrazole derivatives have also been investigated for their anti-inflammatory and neuroprotective properties.

| Compound Class | Biological Activity | IC50 / Effect | Reference |

| 1,3,4,5-tetrasubstituted pyrazole | Anti-inflammatory | 93.80% inhibition | [10] |

| Pyrazole-based Inhibitor | Tyrosinase Inhibition | 15.9 µM | [7] |

| 4,5-dihydro-1-H-pyrazole | Neuroprotective | 15-40% activity | [1] |

Putative Mechanism of Action: Kinase Inhibition

A prevalent mechanism of action for bioactive pyrazole derivatives is the inhibition of protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to the observed antiproliferative and anti-inflammatory effects.

Pharmacokinetic Considerations

The pharmacokinetic profile of the title compound would be influenced by the N-aminoalkyl side chain. This group could increase aqueous solubility and provide a site for metabolic modification. The oral bioavailability and half-life of pyrazole derivatives can vary significantly based on their substitution patterns. For instance, a complex N-substituted pyrazolo[3,4-b]pyridine derivative showed oral bioavailability ranging from 11.2% in rats to 88.0% in mice.[11] The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be a critical step in the evaluation of this novel compound.

Conclusion

While "1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine" is not a documented compound in the current scientific literature, its chemical structure suggests it belongs to a class of molecules with significant therapeutic potential. Based on the activities of its analogues, it is plausible that this compound could exhibit kinase inhibitory, anticancer, or anti-inflammatory properties. The synthetic route proposed here provides a viable strategy for its preparation, which would be the first step in exploring its actual biological profile. Further research, including synthesis, in vitro screening, and in vivo evaluation, would be necessary to determine the true therapeutic potential of this novel pyrazole derivative.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. Due to the novelty of this molecule, publicly available experimental spectroscopic data is limited. Therefore, this document serves as a predictive guide and a procedural handbook for researchers undertaking the synthesis and analysis of this compound. The methodologies outlined herein are standard for the structural elucidation of new chemical entities in a drug discovery and development context.

Predicted Spectroscopic Data

The following tables present the anticipated spectroscopic data for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are informed by the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | s | 1H | H-5 (pyrazole ring) |

| ~7.2 | s | 1H | H-3 (pyrazole ring) |

| ~4.0 - 4.2 | m | 2H | -CH₂- (pyrazolyl-CH₂) |

| ~3.2 - 3.4 | m | 1H | -CH- (amine) |

| ~2.0 | s | 3H | -CH₃ (pyrazole ring) |

| ~1.5 | br s | 2H | -NH₂ |

| ~1.1 | d | 3H | -CH₃ (amine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-5 (pyrazole ring) |

| ~130 | C-3 (pyrazole ring) |

| ~115 | C-4 (pyrazole ring) |

| ~55 | -CH₂- (pyrazolyl-CH₂) |

| ~48 | -CH- (amine) |

| ~22 | -CH₃ (amine) |

| ~10 | -CH₃ (pyrazole ring) |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch (amine) |

| 2960 - 2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1550 | Medium | C=C stretch (pyrazole ring) |

| ~1580 | Medium | N-H bend (amine) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 139.20 | [M]⁺ (Molecular Ion) |

| 124.15 | [M - CH₃]⁺ |

| 96.11 | [M - C₃H₇N]⁺ |

| 82.08 | [C₄H₆N₂]⁺ (methylpyrazole fragment) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the amine protons.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Record the spectrum at a probe temperature of 298 K.

-

Use a standard pulse program for a one-dimensional proton spectrum.

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with an exponential multiplication factor of 0.3 Hz prior to Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Record the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

A larger number of scans will be necessary to obtain a good signal-to-noise ratio (typically 1024 or more).

-

Process the data with an exponential multiplication factor of 1-2 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid sample): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (solid sample): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, including those with electrospray ionization (ESI) or electron impact (EI) sources. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

Acquire the spectrum over a similar mass range.

-

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound such as 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Potential Therapeutic Targets of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. Direct experimental data on this specific molecule is not extensively available in current literature. Therefore, this document extrapolates potential biological activities and therapeutic targets based on a thorough review of structurally similar pyrazole-containing compounds and the principles of medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][2] This guide will delve into the structure-activity relationships (SAR) of related pyrazole derivatives to hypothesize the most probable therapeutic applications for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine.

Introduction to the Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide variety of biological targets with high affinity and selectivity.[3] The physicochemical properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[4]

Numerous drugs incorporating the pyrazole core have received FDA approval for a range of therapeutic indications. Notable examples include:

-

Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.[3]

-

Rimonabant: A cannabinoid receptor 1 (CB1) antagonist previously used for obesity.[5][6]

-

Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor for erectile dysfunction.[3]

-

Crizotinib: A tyrosine kinase inhibitor used in cancer therapy.[7]

The diverse pharmacological activities of pyrazole derivatives underscore the potential of novel compounds like 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine as therapeutic agents.[3][7]

Structural Analysis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

The structure of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine comprises three key features that are likely to influence its pharmacological profile:

-

1H-pyrazole ring: The core heterocyclic structure.

-

4-methyl group: A substituent on the pyrazole ring.

-

Propan-2-amine side chain: An aliphatic amine group attached to the pyrazole nitrogen.

The presence of the propan-2-amine moiety introduces a basic center, which can be crucial for interactions with acidic residues in protein binding sites. The overall lipophilicity and electronic properties of the molecule will be determined by the interplay of these structural components.

Potential Therapeutic Targets and Indications

Based on the known biological activities of structurally related pyrazole and aminopyrazole derivatives, the following therapeutic areas are proposed as potential avenues of investigation for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine.

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

-

Potential Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

-

Hypothesized Mechanism: The pyrazole scaffold can mimic the binding of arachidonic acid to the active site of COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation and pain. The substitution pattern on the pyrazole ring can influence the selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects.[8]

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[9]

-

Potential Targets:

-

Hypothesized Mechanism: The pyrazole nucleus can serve as a scaffold to present functional groups that interact with the ATP-binding site of kinases or the colchicine-binding site of tubulin.[10][11] Structure-activity relationship studies have shown that specific substitutions on the pyrazole ring are crucial for achieving high potency and selectivity against different cancer-related targets.[9]

Neuroprotective and Anticonvulsant Activity

Certain aminopyrazole derivatives have shown potential as anticonvulsant and neuroprotective agents.[7]

-

Potential Targets:

-

Ion Channels: Such as voltage-gated sodium and calcium channels.

-

GABA Receptors: The primary inhibitory neurotransmitter receptors in the central nervous system.

-

-

Hypothesized Mechanism: The amine functionality in 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine could interact with ion channels or neurotransmitter receptors to modulate neuronal excitability. The distance between the amino group and the pyrazole ring has been suggested to be important for anticonvulsant activity.[7]

Cannabinoid Receptor Modulation

The pyrazole scaffold is a key feature of several potent and selective cannabinoid receptor antagonists, such as SR141716A (Rimonabant).[5][6]

-

Potential Target: Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2).

-

Hypothesized Mechanism: Structure-activity relationship studies of pyrazole-based cannabinoid receptor antagonists have identified key structural requirements for high-affinity binding. These include specific substituents at the 1, 3, and 5-positions of the pyrazole ring.[5] While 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine does not perfectly match the classic pharmacophore for CB1 antagonism, its potential interaction with cannabinoid receptors cannot be entirely ruled out and warrants investigation.

Proposed Experimental Workflow for Target Validation

To elucidate the actual therapeutic targets of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, a systematic experimental approach is necessary.

Caption: Proposed experimental workflow for target identification and validation.

Experimental Protocols:

-

Phenotypic Screening:

-

Cell Viability Assays: Utilize assays such as MTT or CellTiter-Glo to assess the cytotoxic effects of the compound on various cancer cell lines.

-

Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages using ELISA.[1]

-

-

Target-Based Screening:

-

Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify potential inhibitory activity.

-

Receptor Binding Assays: Perform radioligand binding assays to determine the affinity of the compound for a panel of G-protein coupled receptors, including cannabinoid and opioid receptors.[3]

-

-

Biochemical and Biophysical Assays:

-

Enzyme Inhibition Assays: Determine the IC50 values for promising enzyme targets using in vitro kinetic assays.

-

Surface Plasmon Resonance (SPR): To confirm direct binding to a purified target protein and determine binding kinetics (Kon, Koff, and KD).

-

-

Cellular Target Engagement Assays:

-

Western Blotting: To assess the phosphorylation status of downstream signaling proteins upon treatment with the compound.

-

Immunofluorescence: To visualize the effect of the compound on subcellular structures, such as the microtubule network.[10]

-

Quantitative Data from Related Pyrazole Derivatives

While specific quantitative data for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is unavailable, the following table summarizes representative data for other pyrazole derivatives to provide a context for potential potency.

| Compound Class | Target | Assay | Potency (IC50/Ki) | Reference |

| Pyrazole-sulfonamides | COX-2 | Enzyme Inhibition | 0.01 - 0.70 µM | [3] |

| 1-Aryl-1H-pyrazoles | Tubulin | Polymerization Assay | 0.054 - 0.16 µM | [10] |

| Pyrazole-fused Curcumin Analogs | Microtubule Assembly | Cell-based Assay | 2.43 - 7.84 µM | [11] |

| 5-Aminopyrazoles | Anti-tubercular | MIC Assay | 2.23 - 4.61 mM | [7] |

| 1-Arylpyrazoles | σ1 Receptor | Binding Assay | Low nM range | [12] |

Signaling Pathways Potentially Modulated

Based on the potential targets, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine could modulate several key signaling pathways.

Caption: Potential signaling pathways modulated by the compound.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of the chemical structure of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and the extensive literature on related pyrazole derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic targets. The most promising areas for investigation appear to be in inflammation, oncology, and neurology. The proposed experimental workflow provides a clear path for the systematic evaluation of this compound's pharmacological profile. Further research, including synthesis and in vitro and in vivo testing, is essential to validate these hypotheses and unlock the full therapeutic potential of this novel pyrazole derivative.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of the 1-arylpyrazole class of σ(1) receptor antagonists: identification of 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862) - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Screening of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine Derivatives: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and anti-obesity agents.[1] The specific scaffold, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, and its derivatives represent a promising area for novel drug discovery due to their structural features. While this core structure has been identified in patent literature, particularly for applications as androgen receptor modulators, comprehensive in vitro screening data is not widely available in the public domain.[2]

This technical guide provides a comprehensive framework for the in vitro screening of novel 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine derivatives. It outlines potential biological targets based on the activities of structurally related pyrazole compounds, presents detailed experimental protocols for relevant assays, and illustrates key workflows and signaling pathways. The quantitative data herein is provided as an illustrative example of how to present screening results, using published data from other pyrazole-based compounds to demonstrate best practices.

Potential Biological Targets and Illustrative Screening Data

The broad bioactivity of the pyrazole scaffold suggests several potential target classes for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine derivatives.[1][3] Key areas for investigation include enzyme inhibition related to cancer, metabolic disorders, and inflammation.

Kinase Inhibition in Oncology

Many pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways implicated in cancer.[4] Targets such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are common focal points for pyrazole-based inhibitors.[4]

Table 1: Illustrative In Vitro Kinase Inhibitory Activity of Pyrazoline Derivatives (Note: The following data is for 4-methylsulfonylphenyl-linked pyrazoline derivatives and serves as an example of data presentation.[4])

| Compound ID | Target Kinase | IC₅₀ (µM) |

| 18g | EGFR | 0.612 |

| HER2 | 0.496 | |

| VEGFR2 | 0.168 | |

| 18h | EGFR | 0.574 |

| HER2 | 0.253 | |

| VEGFR2 | 0.135 | |

| Erlotinib | EGFR | 0.105 |

| Sorafenib | VEGFR2 | 0.041 |

Enzyme Inhibition in Metabolic Diseases

Derivatives of the pyrazole scaffold have also shown potent inhibitory activity against enzymes involved in metabolic diseases like type 2 diabetes. Key targets include α-glucosidase and α-amylase, which are involved in carbohydrate digestion.

Table 2: Illustrative In Vitro Antidiabetic Enzyme Inhibition by Pyrazole Derivatives (Note: The following data is for 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) and serves as an example of data presentation.)

| Compound ID | Target Enzyme | IC₅₀ (µM) |

| Pyz-1 | α-Glucosidase | 75.62 ± 0.56 |

| α-Amylase | 119.3 ± 0.75 | |

| Pyz-2 | α-Glucosidase | 95.85 ± 0.92 |

| α-Amylase | 120.2 ± 0.68 | |

| Acarbose | α-Glucosidase | 72.58 ± 0.68 |

| (Reference) | α-Amylase | 115.6 ± 0.574 |

Experimental Workflows and Signaling Pathways

Visualizing experimental logic and biological context is crucial for planning and interpreting screening campaigns. The following diagrams, rendered using Graphviz, illustrate a general high-throughput screening workflow and a relevant biological pathway.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2011051540A1 - Androgen receptor modulating compounds - Google Patents [patents.google.com]

- 3. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 5-iodo-1-(propan-2-yl)-1H-pyrazol-3-amine [smolecule.com]

Preliminary Toxicity Assessment of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: A Technical Guide

Disclaimer: This document provides a preliminary toxicological assessment of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine based on available data for structurally related compounds and general principles of toxicology. As of the date of this report, no specific experimental toxicity data for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine has been found in the public domain. Therefore, the information presented herein is predictive and should be supplemented with experimental testing for a definitive safety evaluation.

Introduction

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is a pyrazole-containing compound. The pyrazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] A thorough understanding of the toxicological profile of any new chemical entity is paramount for its potential development as a therapeutic agent or for safe handling in an industrial setting. This guide provides a preliminary assessment of the potential toxicity of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, drawing upon data from related pyrazole derivatives and outlining a recommended experimental approach for a comprehensive evaluation.

Inferred Toxicological Profile from Related Compounds

Due to the absence of direct toxicity data, we can infer potential hazards by examining the toxicological profiles of other pyrazole derivatives.

General Toxicity of Pyrazole Derivatives:

-

Cytotoxicity: Several studies have investigated the cytotoxic effects of pyrazole derivatives against various cell lines.[2][3] The IC50 values for some pyrazole-based compounds have been determined, indicating potential for cellular toxicity.[3] For instance, certain pyrazole analogs have shown cytotoxic effects against human breast cancer cells (MDA-MB-231 and MCF-7).[3]

-

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives exhibit anti-inflammatory and antinociceptive (pain-reducing) properties, often associated with the inhibition of cyclooxygenase (COX) enzymes.[3] While therapeutically relevant, potent anti-inflammatory activity can also be associated with adverse effects, such as gastrointestinal irritation.

-

Safety Data for Related Compounds: Safety Data Sheets (SDS) for various pyrazole derivatives indicate potential for skin and eye irritation, and some are classified as harmful if swallowed.[4][5][6] For example, the SDS for 1-(octan-2-yl)-1H-pyrazol-3-amine lists it as a skin irritant, eye irritant, and harmful if swallowed.[4] Similarly, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is classified as causing skin and eye irritation.[5]

Table 1: Potential Toxicities of Pyrazole Derivatives Based on Literature Review

| Toxicity Endpoint | Observations from Related Pyrazole Compounds | Citation |

| Acute Oral Toxicity | Some pyrazole derivatives are classified as harmful if swallowed. | [4][6] |

| Skin Irritation | Classified as a skin irritant in some safety data sheets. | [4][5] |

| Eye Irritation | Classified as a serious eye irritant in some safety data sheets. | [4][5] |

| Cytotoxicity | Demonstrated in vitro against various cancer cell lines. | [2][3] |

| Genotoxicity | In silico predictions for some pyrazole derivatives suggest potential for mutagenicity. | [7][8] |

| Hepatotoxicity | In silico predictions for some pyrazole derivatives suggest a potential for liver toxicity. | [7][8] |

In Silico Toxicity Prediction

In the absence of experimental data, in silico (computational) methods can provide a preliminary assessment of potential toxicities.[9] Various software tools can predict properties such as carcinogenicity, mutagenicity, and LD50 based on the chemical structure.[7][8] Studies on other pyrazole derivatives have utilized tools like Lazar, ProTox, and ADMET Predictor to forecast their toxicological profiles.[7][8] Such an approach for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine could provide valuable initial insights and guide further experimental testing.

Proposed Experimental Workflow for Toxicity Assessment

A comprehensive preliminary toxicity assessment for a novel compound like 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine would typically follow a tiered approach, starting with in vitro assays and progressing to in vivo studies if warranted. The following diagram illustrates a general experimental workflow.

References

- 1. Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction